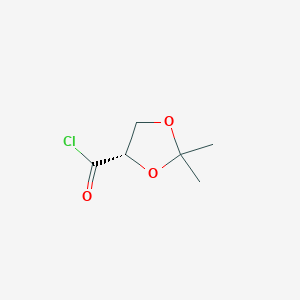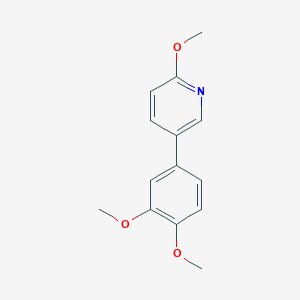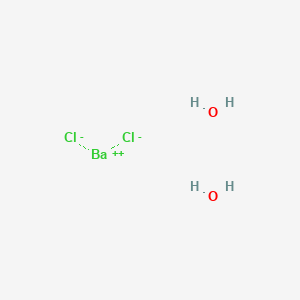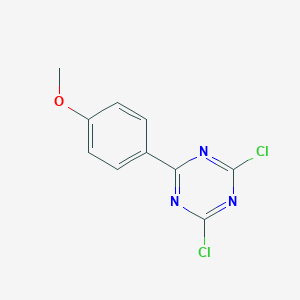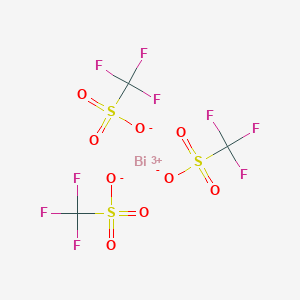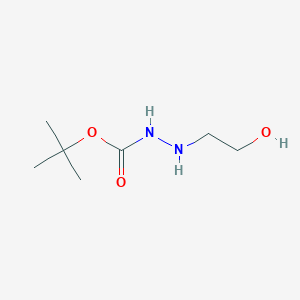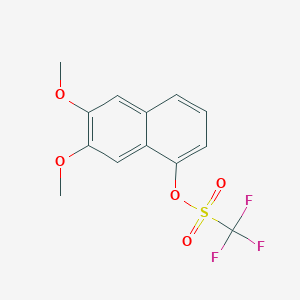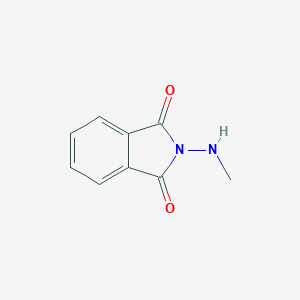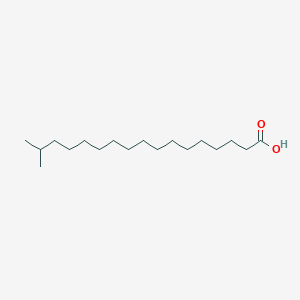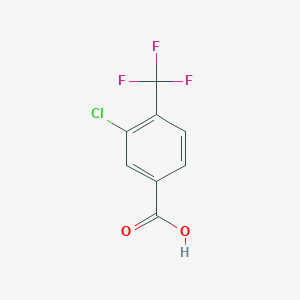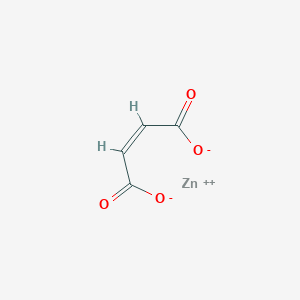![molecular formula C11H12ClNO2 B052682 N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide CAS No. 124958-88-9](/img/structure/B52682.png)
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, also known as CAF, is a chemical compound that has been widely studied for its potential applications in scientific research. CAF is a small molecule that is easy to synthesize and has a unique structure that allows it to interact with biological systems in a variety of ways. In
作用機序
The mechanism of action of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is not fully understood, but it is thought to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
生化学的および生理学的効果
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to enhance acetylcholine receptor function and improve cognitive function in animal models of Alzheimer's disease. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a building block for the synthesis of novel compounds with a range of potential therapeutic applications.
実験室実験の利点と制限
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique chemical structure. However, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide also has limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, the specific biological effects of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can vary depending on the dosage and method of administration, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, including the development of novel compounds based on its structure, the exploration of its potential therapeutic applications in a range of diseases, and the study of its mechanism of action at the molecular level. Additionally, there is a need for further research into the safety and toxicity of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, as well as its potential environmental impact. Overall, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is a promising compound with a wide range of potential applications in scientific research.
科学的研究の応用
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used in a wide range of scientific research applications, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of acetylcholine receptors in the brain and to develop new drugs for the treatment of Alzheimer's disease. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of histone deacetylases in cancer cell growth and to develop new cancer therapies.
特性
CAS番号 |
124958-88-9 |
|---|---|
製品名 |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC名 |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-13(8-14)10-6-4-3-5-9(10)11(15)7-12/h3-6,8H,2,7H2,1H3 |
InChIキー |
SSIWEDYBQBOXHA-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
正規SMILES |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
同義語 |
Formamide, N-[2-(chloroacetyl)phenyl]-N-ethyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

